![molecular formula C18H15N3O3S B2570118 N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamid CAS No. 317853-91-1](/img/structure/B2570118.png)
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the thiazole ring and a nitrobenzamide moiety. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Vorbereitungsmethoden
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Substitution Reaction: The 3,4-dimethylphenyl group is introduced through a substitution reaction involving the thiazole intermediate and an appropriate aryl halide.
Nitration: The final step involves the nitration of the benzamide moiety using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, causing oxidative stress and cell death.
Vergleich Mit ähnlichen Verbindungen
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can be compared with other thiazole derivatives, such as:
- **N-(2,3-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- **N-(3,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- **N-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of substituents in N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide contributes to its distinct biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11-6-7-13(8-12(11)2)16-10-25-18(19-16)20-17(22)14-4-3-5-15(9-14)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEWHCDDFSODBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

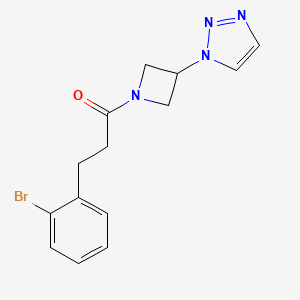
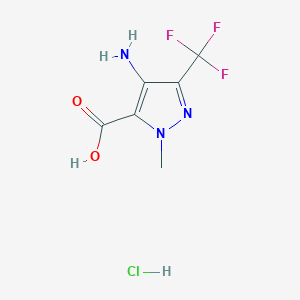
![N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![(1'S,4R)-6,7-Dimethylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2570045.png)


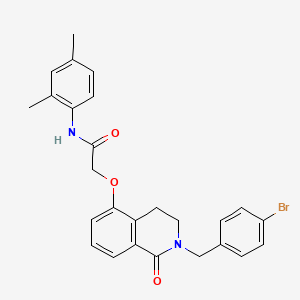

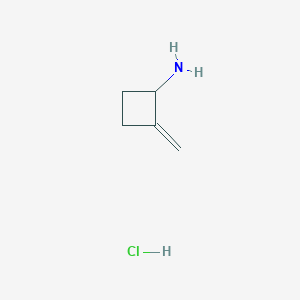
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2570053.png)

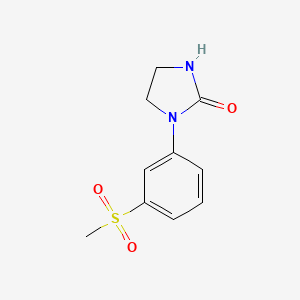
![3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570058.png)
